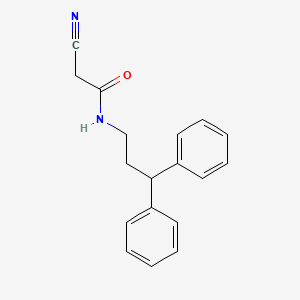

2-cyano-N-(3,3-diphenylpropyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-cyano-N-(3,3-diphenylpropyl)acetamide typically involves the reaction of 3,3-diphenylpropylamine with cyanoacetic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the final product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Analyse Des Réactions Chimiques

2-Cyano-N-(3,3-diphenylpropyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed depend on the type of reaction and conditions applied.

Applications De Recherche Scientifique

2-Cyano-N-(3,3-diphenylpropyl)acetamide is widely used in scientific research, particularly in the field of proteomics . It is utilized to study protein interactions, modifications, and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial research for the synthesis of novel compounds .

Mécanisme D'action

The mechanism of action of 2-cyano-N-(3,3-diphenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific research context and application .

Comparaison Avec Des Composés Similaires

2-Cyano-N-(3,3-diphenylpropyl)acetamide can be compared with similar compounds such as 2-cyano-3,3-diphenylacrylic acid . While both compounds share structural similarities, 2-cyano-3,3-diphenylacrylic acid is primarily used in cosmetics for sun protection due to its ability to absorb UVB radiation . The unique aspect of this compound lies in its application in proteomics research and its potential in medicinal chemistry .

Activité Biologique

2-Cyano-N-(3,3-diphenylpropyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 313392-60-8

- Molecular Formula : C16H18N2O

- Molecular Weight : 254.33 g/mol

Synthesis Methods

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. Common synthetic routes include:

- Nucleophilic Substitution : Involves the reaction of a cyanoacetic acid derivative with a substituted amine.

- Reflux Conditions : Often performed in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance yield and purity.

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies showed that the compound can modulate cytokine production and reduce nitric oxide synthesis in macrophage cultures. For instance, a study indicated that treatment with this compound led to reduced levels of pro-inflammatory cytokines such as IL-1β and TNFα at non-cytotoxic concentrations .

Anticancer Potential

Preliminary evaluations suggest that this compound may possess anticancer properties. In various assays, it has been observed to inhibit the proliferation of cancer cell lines. For example, one study reported that the compound exhibited significant growth inhibition against MCF-7 breast cancer cells with a GI50 value indicating effective cytotoxicity .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets involved in inflammatory and cancer pathways. Molecular docking studies have indicated potential interactions with enzymes such as cyclooxygenase (COX-2) and inducible nitric oxide synthase (iNOS), which are critical in mediating inflammatory responses .

Data Summary and Case Studies

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study A | Anti-inflammatory | In vitro macrophage assay | Reduced IL-1β and TNFα levels at non-cytotoxic concentrations |

| Study B | Anticancer | MTT assay on MCF-7 cells | Significant growth inhibition (GI50 ~ 10 µM) |

| Study C | Cytotoxicity | Colony-forming assay | Induced apoptosis in cancer cell lines |

Case Study: Anti-inflammatory Effects

In a controlled experiment involving zymosan-induced acute peritonitis in mice, administration of this compound resulted in a significant reduction in leukocyte migration and edema formation compared to control groups. The compound was administered at varying doses (5 mg/kg to 50 mg/kg), showing a dose-dependent response .

Propriétés

IUPAC Name |

2-cyano-N-(3,3-diphenylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c19-13-11-18(21)20-14-12-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-12,14H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJANFDJSGONRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)CC#N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.